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Compound of Interest

Compound Name: 4-Methoxy-1H-indol-6-amine

Cat. No.: B1592883

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous
natural products, pharmaceuticals, and agrochemicals.[1][2] The reactivity and biological
activity of the indole nucleus can be finely tuned by the introduction of various substituents. 4-
Methoxy-1H-indol-6-amine is a strategically designed derivative where the electron-rich indole
core is further activated by two key functional groups: a methoxy group (-OCHs) at the C4
position and an amine group (-NHz) at the C6 position.

The presence of these electron-donating groups enhances the nucleophilicity of the indole ring,
influencing its reactivity in electrophilic substitution reactions.[1] The methoxy group can also
improve solubility and metabolic stability, while the primary amine serves as a crucial handle for
further derivatization, enabling the construction of diverse chemical libraries for drug discovery
programs.[3] This compound is being increasingly explored as a key building block for targeting
neurological and metabolic pathways, aligning with modern trends in precision medicine.[3]

Molecular Structure:

IUPAC Name: 4-methoxy-1H-indol-6-amine

CAS Number: 885518-12-7

Molecular Formula: CoH10N20

Molecular Weight: 162.19 g/mol [3]
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Physicochemical and Computed Properties

The known physical and computed chemical properties of 4-Methoxy-1H-indol-6-amine are
summarized below. These parameters are critical for predicting its behavior in various solvent
systems, its potential for crossing biological membranes, and for designing appropriate
experimental conditions.

Property Value Source
Molecular Formula CoH10N20 [3]
Molecular Weight 162.188 g/mol [3]
Density 1.3+0.1 g/cm3 [3]
Boiling Point 394.2 £ 22.0 °C at 760 mmHg [3]
Flash Point 192.2 +22.3°C [3]
LogP 2.34 [3]
PSA (Polar Surface Area) 51.04 A2 [3]
Vapor Pressure 0.0 £ 0.9 mmHg at 25°C [3]

Spectroscopic Profile: An Analytical Overview

A definitive spectroscopic analysis is essential for structure elucidation and quality control.
While publicly available spectra for this specific compound are limited, a detailed profile can be
predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted, 400 MHz, DMSO-ds):
e 0 ~10.8 ppm (s, 1H): The indole N-H proton, typically a broad singlet.
e 0 ~7.0-7.2 ppm (m, 1H): The proton at C7, likely a doublet.

e 0 ~6.8-7.0 ppm (m, 1H): The proton at C2 of the indole ring.
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0 ~6.3-6.5 ppm (m, 1H): The proton at C3 of the indole ring.

0 ~6.1 ppm (s, 1H): The proton at C5, appearing as a singlet or narrow doublet.

0 ~5.0 ppm (s, 2H): The broad singlet corresponding to the -NHz protons at C6.

0 ~3.8 ppm (s, 3H): The sharp singlet of the methoxy (-OCH?3s) protons at C4.

13C NMR (Predicted, 100 MHz, DMSO-de):

0 ~150-155 ppm: C4 (attached to the methoxy group).

0 ~140-145 ppm: C6 (attached to the amine group).

0 ~135-140 ppm: C7a (bridgehead carbon).

0 ~120-125 ppm: C2.

0 ~115-120 ppm: C3a (bridgehead carbon).

0 ~100-105 ppm: C3.

0 ~95-100 ppm: C7.

0 ~90-95 ppm: C5.

0 ~55 ppm: The carbon of the methoxy group (-OCHs3).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

Asymmetric & Symmetric N-H

3450 - 3300 Medium, Sharp Stretch (Primary Amine, -NHz)
[41[5]
~3350 Medium N-H Stretch (Indole)[4]
3100 - 3000 Medium Aromatic C-H Stretch
N-H Bend (Primary Amine)[4]
1650 - 1580 Strong
[6]
1600 - 1450 Medium-Strong Aromatic C=C Bending
1335 - 1250 Strong Aromatic C-N Stretch[4][6]
1270 - 1230 Strong Aryl Ether C-O Stretch
N-H Wag (Indole and Primary
910 - 665 Broad, Strong

Amine)[4]

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is expected to show a prominent molecular ion peak
and characteristic fragmentation patterns.

e Molecular lon (M+): m/z = 162.

o Key Fragments:
o m/z = 147 [M - CHs]*: Loss of a methyl radical from the methoxy group.
o m/z = 134 [M - COJ*: A potential rearrangement and loss of carbon monoxide.
o Further fragmentation would involve cleavage of the indole ring system.

Synthesis and Reactivity
Proposed Synthetic Pathway
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A robust and efficient synthesis is critical for the utility of any chemical intermediate. A plausible
route for the synthesis of 4-Methoxy-1H-indol-6-amine is via the Batcho-Leimgruber indole
synthesis. This methodology is well-suited for preparing substituted indoles and has been
successfully applied to synthesize structurally related (4-amino-1H-indol-6-yl)phosphonates.[7]

[8]

The proposed pathway begins with a suitably substituted dinitrotoluene derivative, which is
reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent
reductive cyclization of the enamine intermediate yields the desired indole scaffold. The choice
of reducing agent is crucial for selectively reducing the nitro groups to achieve the final product.

[8]
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Caption: Proposed Batcho-Leimgruber synthesis of 4-Methoxy-1H-indol-6-amine.

Reactivity Profile

The chemical reactivity of 4-Methoxy-1H-indol-6-amine is governed by its three key structural
components:

e The Electron-Rich Indole Ring: The indole nucleus is inherently reactive towards
electrophiles, typically at the C3 position. The presence of two strong electron-donating
groups (-OCHs and -NH2) further activates the ring, making it highly susceptible to
electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-
Crafts reactions.[1]
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e The C6-Amine Group: The primary amine is nucleophilic and can readily undergo a variety of
reactions, including acylation, alkylation, sulfonylation, and diazotization, providing a
versatile point for molecular elaboration.

o The C4-Methoxy Group: While generally stable, the methoxy group can be cleaved under
harsh acidic conditions (e.g., HBr, BBrs) to yield the corresponding 4-hydroxyindole
derivative.

Applications in Research and Drug Discovery

4-Methoxy-1H-indol-6-amine is primarily utilized as a high-value intermediate in the synthesis
of more complex molecules. Its structural features make it an attractive starting point for
developing compounds with potential therapeutic applications.

o Scaffold for Kinase Inhibitors: The indole framework is a common feature in many kinase
inhibitors used in oncology. The amine group at C6 provides an ideal anchor point for
building side chains that can interact with the hinge region of a kinase active site.

e Precursor for Serotonin Receptor Ligands: Methoxyindole derivatives are often analogues of
the neurotransmitter serotonin (5-hydroxytryptamine). This scaffold could be used to develop
novel ligands for 5-HT receptors, with potential applications in treating depression, anxiety,
and other CNS disorders.[9]

» Development of Novel Antimicrobial and Antitumor Agents: Various substituted
methoxyindoles have demonstrated promising antibacterial and antitumor activities.[10] This
compound serves as a key starting material for exploring new chemical space in these
therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-
Methoxy-1H-indol-6-amine.

e Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact
with skin), H333 (May be harmful if inhaled).[3]

 Precautionary Statements:
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o P264: Wash skin thoroughly after handling.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[3]

» Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating
dust.[11]

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a
temperature of -20°C is recommended.[3]

Experimental Protocols

The following section provides detailed, albeit hypothetical, methodologies for the synthesis
and characterization of 4-Methoxy-1H-indol-6-amine, designed to be a self-validating system
for researchers.

Protocol: Synthesis via Batcho-Leimgruber Reaction

Objective: To synthesize 4-Methoxy-1H-indol-6-amine from 1-methoxy-2-methyl-3,5-
dinitrobenzene.

Materials:

e 1-methoxy-2-methyl-3,5-dinitrobenzene

e N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
e Anhydrous N,N-Dimethylformamide (DMF)

e Palladium on carbon (10% Pd/C)

e Hydrazine hydrate or Hydrogen gas (Hz2)

o Ethyl acetate (EtOAC)

¢ Hexanes
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e Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Step 1: Formation of the Enamine Intermediate

» To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and nitrogen inlet, add 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq).

e Add anhydrous DMF to dissolve the starting material.
¢ Add DMF-DMA (1.5 eq) to the solution at room temperature.

o Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Cool the reaction mixture to room temperature. The crude enamine can be used directly in
the next step or purified by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization

o Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or
ethyl acetate.

o Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere.

» Securely attach a balloon filled with hydrogen gas (H2) to the flask (or use a Parr
hydrogenator). Purge the flask with Hz three times.

« Stir the mixture vigorously under a positive pressure of H2 at room temperature for 12-24
hours. Monitor the reaction by TLC.

e Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the
Pd/C catalyst. Wash the pad with ethyl acetate.

» Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Step 3: Purification

Dissolve the crude product in ethyl acetate.
o Wash the organic layer sequentially with saturated NaHCOs solution and brine.
* Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.

« Purify the resulting residue by flash column chromatography on silica gel, using a gradient
elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford pure 4-Methoxy-1H-
indol-6-amine.

Protocol: General Characterization Workflow

Synthesized Product
Flash Chromatography

Structure Confirmation

Click to download full resolution via product page
Caption: Standard workflow for the characterization of a newly synthesized compound.

* NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs3) and acquire *H and 3C NMR spectra.
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» IR Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an
Attenuated Total Reflectance (ATR) accessory.

e Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or
Orbitrap mass analyzer to confirm the elemental composition (CoH10N20).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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